Ethyl methacrylate

Catalog No.
S573828
CAS No.
97-63-2
M.F
CH2=C(CH3)COO(C2H5)
C6H10O2
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methacrylate

CAS Number

97-63-2

Product Name

Ethyl methacrylate

IUPAC Name

ethyl 2-methylprop-2-enoate

Molecular Formula

CH2=C(CH3)COO(C2H5)
C6H10O2
C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3

InChI Key

SUPCQIBBMFXVTL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)C

Solubility

5 to 10 mg/mL at 68° F (NTP, 1992)
0.05 M
Slightly soluble in chloroform; miscible with ethanol, ethyl ether
Insoluble in water
In water, 5.4X10+3 mg/L at 25 °C
Solubility in water: poo

Synonyms

Ethyl methacrylate inhibited with 15ppm MeHQ

Canonical SMILES

CCOC(=O)C(=C)C

Polymer Synthesis and Material Science

  • Copolymerization: EMA readily undergoes polymerization, a process of linking monomers to form long chains. Scientists often use EMA as a co-monomer with other acrylic monomers to create copolymers with specific properties. These copolymers find applications in various fields, including coatings, adhesives, and plastics [].
  • Biocompatible Materials: Research explores using EMA in developing biocompatible materials for medical applications. For instance, studies investigate incorporating EMA into hydrogels for drug delivery or tissue engineering purposes [].

Drug Delivery Systems

  • Controlled Release: EMA's ability to form polymers makes it valuable in designing controlled-release drug delivery systems. By modifying the polymer structure, researchers can control the rate at which a drug is released within the body.

Dentistry

  • Dental Restorations: Scientists are exploring the use of EMA-based materials for dental restorations. Novel molecules like ethylene glycol bis(ethyl methacrylate) (EGEMA) are being investigated for their potential use in fillings and other dental applications due to their stability and potential biocompatibility [].

Ethyl methacrylate is an organic compound with the chemical formula C₅H₈O₂. It appears as a colorless liquid with a characteristic acrid odor and is moderately toxic. The compound has a flash point of approximately 20 °C (68 °F) and a boiling point of about 140 °C (278 °F) . Ethyl methacrylate is primarily known as a monomer for the production of acrylate polymers, which are used in coatings, adhesives, and various plastic materials.

  • Flammability: Highly flammable liquid and vapor []. Flash point is around 10 °C []. Keep away from heat sources and open flames.
  • Toxicity: Limited data available on the specific toxicity of EMA. Related methacrylates can cause skin and eye irritation, and EMA should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].
  • Reactivity: Can react exothermically with strong oxidizing agents or free radical initiators [].

Additional Safety Information:

  • Refer to Safety Data Sheets (SDS) for detailed information on handling, storage, and disposal procedures [].
, particularly polymerization processes. It is commonly polymerized through free-radical mechanisms to form polyethyl methacrylate, which exhibits excellent clarity and durability. The compound can also undergo addition reactions with halogens and other electrophiles due to the presence of its double bond .

Key Reactions:

  • Polymerization: Ethyl methacrylate can polymerize under free-radical conditions to produce polyethyl methacrylate.
  • Halogenation: The double bond can react with halogens such as chlorine, leading to the formation of halogenated derivatives .

Ethyl methacrylate exhibits moderate toxicity. Inhalation can irritate the respiratory system, while skin contact may lead to irritation or allergic reactions. Prolonged exposure has been linked to potential nervous system damage . It is classified as a flammable liquid and poses risks of severe health effects if not handled properly.

Ethyl methacrylate can be synthesized through various methods:

  • Esterification: A common method involves the reaction of methacrylic acid with ethyl alcohol in the presence of an acid catalyst.
  • Dehydration Reaction: Ethyl methacrylate was first synthesized by treating ethyl 2-hydroxyisobutyrate with phosphorus pentachloride, leading to dehydration .
  • Direct Esterification: This involves heating methacrylic acid with ethanol under reflux conditions .

Ethyl methacrylate is utilized in numerous applications:

  • Polymer Production: It serves as a key monomer for producing various polymers used in coatings, adhesives, and plastics.
  • Medical Devices: Its biocompatibility makes it suitable for use in dental materials and other medical applications.
  • Adhesives and Sealants: It is widely used in formulating adhesives due to its strong bonding properties.
  • Textiles: Employed in textile coatings to enhance durability and water resistance .

Studies have shown that ethyl methacrylate can react with chlorine atoms under atmospheric conditions. This interaction can lead to degradation products that may have environmental implications . Additionally, its vapors are heavier than air, posing risks of accumulation in low-lying areas which could lead to explosive mixtures when combined with air .

Several compounds share structural similarities with ethyl methacrylate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Methyl MethacrylateC₄H₈O₂Lower molecular weight; commonly used in similar applications but more volatile.
Butyl MethacrylateC₆H₁₂O₂Higher molecular weight; offers different physical properties suitable for specific polymer applications.
Propyl MethacrylateC₅H₁₀O₂Intermediate properties between methyl and butyl variants; used in specialized formulations.

Ethyl methacrylate stands out due to its balance of volatility and reactivity, making it particularly effective for producing durable polymers while maintaining ease of handling compared to its heavier counterparts .

Physical Description

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70°F. Boiling point 278°F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
A colorless moderately toxic liquid with an acrid odor.

Color/Form

Colorless, liquid

XLogP3

1.9

Boiling Point

243 °F at 760 mm Hg (NTP, 1992)
117.0 °C
117 °C
243°F

Flash Point

60 °F (NTP, 1992)
68 °F (20 °C) (Open cup)
20 °C o.c.
60°F

Vapor Density

3.94 (NTP, 1992) (Relative to Air)
20.59 (Air = 1)
Relative vapor density (air = 1): 3.9
3.94

Density

0.9151 at 68 °F (USCG, 1999)
0.9135 g/cu cm at 20 °C
Relative density (water = 1): 0.91
0.9151

LogP

1.94 (LogP)
log Kow = 1.94
1.94

Odor

Acrid odo

Melting Point

-103 °F (NTP, 1992)
-75 °C
-103°F

UNII

80F70CLT4O

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

14 mm Hg at 36 °F ; 26.2 mm Hg at 73° F; 67.0 mm Hg at 118° F (NTP, 1992)
20.59 mmHg
20.59 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 2
14 mmHg at 36°F, 26.2 mmHg at 73°F, 67 mmHg at 118°F

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol.

Other CAS

97-63-2
9003-42-3

Wikipedia

Ethyl methacrylate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

Reaction of methacrylic acid or methyl methacrylate with ethyl alcohol in the presence of a mineral acid.
... Made by a reaction between ethanol and methyl methacrylate (transesterification). The catalyst is sodium alcoolate. Extraction by methanol.
Commercial production of ... methacrylates, which began in ... 1933 ... from acetone cyanohydrin (ACN) involved conversion of acetone cyanohydrin to alpha-hydroxybutyrate ester followed by dehydration to the methacrylate with phosphorus pentachloride (PCl5). In 1934, a process was patented for converting acetone cyanohydrin to methacrylamide sulfate which is hydrolyzed & esterfied to the methacrylate ester; this process forms the basis for all contemporary commercial methacrylate production. /Methacrylates/

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, ethyl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/
... Polymerized esters /of methacrylic acids/ ... especially the methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglass", and "perspex" ... widely used as substitutes for glass ...
Methacrylic acid ... was prepared in 1865 from ethyl methacrylate which was obtained by dehydrating ethyl alpha-hydroxyisobutyrate.
Soft polymers for coating dental prostheses consist of copolymers of 10-50% of an alkyl or alkoxyalkyl ester of acrylic or methacrylic acid & 50-90% of a polymerizable butadiene polymer having an average of approx 2 ethylenically unsaturated end groups. At one step in preparation of the soft polymer, the resultant resin was mixed with 30 wt % ethyl methacrylate & the mixture combined with a dispersion of benzoyl peroxide in oleic acid. The composition was placed on dental prothesis in a thin layer & hardened overnight in a dry oven at 100 °C.

Analytic Laboratory Methods

Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl methacrylate; Matrix: surface- or ground-water; Detection Limit: 0.378 ug/L.
Method: EPA-OSW 8260B; Procedure: gas chromatography/mass spectrometry (GC/MS); Analyte: ethyl methacrylate; Matrix: various; Detection Limit: not provided.
Method: EPA-OSW 5030C; Procedure: purge-and-trap; Analyte: ethyl methacrylate; Matrix: water; Detection Limit: not provided.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl methacrylate; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.028 ug/L.
For more Analytic Laboratory Methods (Complete) data for Ethyl methacrylate (14 total), please visit the HSDB record page.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well ventilated area away from oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates). Sources of ignition, such as smoking and open flames, are prohibited where ethyl methacrylate is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of ethyl methacrylate should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of ethyl methacrylate.
Storage temp: below 38 °C (100 °F).
Acrylic resin ... /monomers, such as ethyl methacrylate/ polymerize readily in the presence of light, heat, or catalysts such as benzoyl peroxide; they must be stored ... with inhibitors present to avoid spontaneous & explosive polymerization.
The effectiveness of phenolic inhibitors, eg, monomethyl ether of hydroquinone & hydroquinone, depends on the presence of oxygen. Monomers inhibited with these materials must be stored in air rather than in an inert atmosphere. Contamination must be avoided; eg, moisture may cause rust-initiated polymerization. Temperatures during storage must be kept low to minimize formation of peroxides & other oxidation products. ... In general, the methacrylate monomers should not be stored for longer than 1 year. ... The methacrylic esters may be stored in mild steel (low carbon), stainless steel, or aluminum. /Methacrylate monomers/

Dates

Modify: 2023-08-15

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